

# 3-(Trifluoromethyl)phenylthiourea chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenylthiourea

Cat. No.: B159877

[Get Quote](#)

An In-depth Technical Guide to **3-(Trifluoromethyl)phenylthiourea**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(Trifluoromethyl)phenylthiourea**, a versatile molecule with significant applications in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and its role as a pivotal building block in the development of novel therapeutic agents and organocatalysts. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound's scientific and practical significance.

## Core Physicochemical and Structural Characteristics

**3-(Trifluoromethyl)phenylthiourea**, with the CAS Number 1736-70-5, is a substituted thiourea derivative that has garnered considerable interest due to the unique electronic properties conferred by the trifluoromethyl (CF<sub>3</sub>) group.<sup>[1][2]</sup> This group significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in modern chemical research.<sup>[3]</sup>

## Physicochemical Data Summary

The fundamental properties of **3-(Trifluoromethyl)phenylthiourea** are summarized in the table below, providing a quick reference for laboratory applications.

| Property          | Value                                    | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 1736-70-5                                | [1][2]    |
| Molecular Formula | C8H7F3N2S                                | [1][2][4] |
| Molecular Weight  | 220.22 g/mol                             | [4][5]    |
| Melting Point     | 104-108 °C                               | [1][2]    |
| Boiling Point     | 264.6 °C at 760 mmHg                     | [1]       |
| Density           | 1.457 g/cm <sup>3</sup>                  | [1]       |
| Flash Point       | 113.8 °C                                 | [1]       |
| Appearance        | White to light yellow crystalline powder | [6]       |

## Molecular Structure and Conformation

The structure of **3-(Trifluoromethyl)phenylthiourea** is characterized by a central thiourea moiety (-NH-C(=S)-NH-) linked to a phenyl ring substituted with a trifluoromethyl group at the meta-position.

- IUPAC Name: [3-(Trifluoromethyl)phenyl]thiourea[4]
- SMILES String: NC(=S)Nc1cccc(c1)C(F)(F)F
- InChI Key: WKRUQAYFMKZMPJ-UHFFFAOYSA-N

The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the N-H protons of the thiourea functional group.[7] This enhanced acidity is a key factor in its ability to act as a hydrogen-bond donor, a property that is crucial for its applications in organocatalysis and its interaction with biological macromolecules.[7][8] The thiourea group itself is known to exist in a tautomeric equilibrium between the thione and thiol forms, although it predominantly exists in the thione form in most conditions.[9]

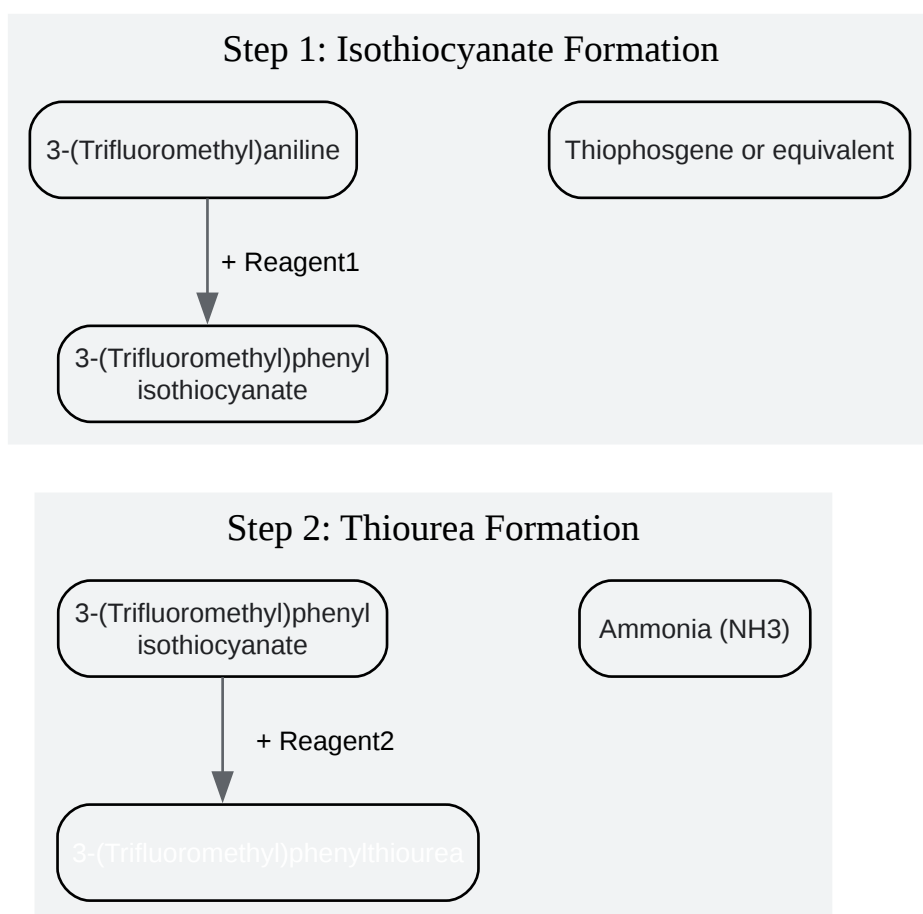
## Synthesis and Reactivity

The synthesis of **3-(Trifluoromethyl)phenylthiourea** is typically achieved through a straightforward and high-yielding reaction. Understanding the synthetic pathway is crucial for researchers who wish to produce this compound or its derivatives.

### General Synthesis Pathway

The most common laboratory-scale synthesis involves the reaction of 3-(trifluoromethyl)aniline with an appropriate isothiocyanate precursor. A general and reliable method is the reaction with commercially available aliphatic or aromatic isothiocyanates.<sup>[10]</sup> For the parent compound, this involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with ammonia. The isothiocyanate intermediate itself can be synthesized from 3-(trifluoromethyl)aniline.<sup>[11]</sup>

The overall reaction scheme is as follows:



[Click to download full resolution via product page](#)

Caption: General two-step synthesis of **3-(Trifluoromethyl)phenylthiourea**.

## Detailed Experimental Protocol

This protocol describes the synthesis of a substituted derivative as an illustrative example, adapted from published procedures.<sup>[10]</sup> The synthesis of the parent compound follows a similar logic using ammonia in the final step.

Objective: To synthesize a 1,3-disubstituted thiourea derivative from 3-(trifluoromethyl)aniline.

Materials:

- 3-(Trifluoromethyl)aniline
- Aromatic or Aliphatic Isothiocyanate (e.g., Phenyl isothiocyanate)
- Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in the anhydrous solvent.
- **Reagent Addition:** To this solution, add 1.05 equivalents of the selected isothiocyanate dropwise at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.

- **Characterization:** Confirm the structure and purity of the final product using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry.

## Applications in Drug Discovery and Development

The **3-(trifluoromethyl)phenylthiourea** scaffold is a cornerstone in the design of new therapeutic agents due to its broad spectrum of biological activities.[\[12\]](#)

### Antimicrobial and Antiviral Activity

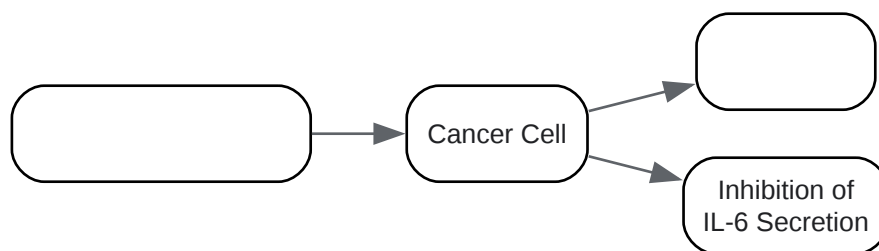
Derivatives of **3-(trifluoromethyl)phenylthiourea** have demonstrated potent activity against a range of pathogens.

- **Antibacterial:** These compounds show significant inhibition against Gram-positive bacteria, including resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA) and *Staphylococcus epidermidis*.[\[5\]](#)[\[10\]](#) The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[\[5\]](#)[\[10\]](#)
- **Antiviral:** Certain derivatives have also been evaluated for their activity against a panel of DNA and RNA viruses, with some showing notable cytotoxicity against host cells, a critical parameter in antiviral drug development.[\[10\]](#)

### Anticancer Properties

The cytotoxic potential of **3-(trifluoromethyl)phenylthiourea** analogs against various cancer cell lines is well-documented.[\[12\]](#)

- **High Cytotoxicity:** Analogs have shown high efficacy against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, often with greater potency than the standard chemotherapeutic agent cisplatin.[\[12\]](#)
- **Mechanism of Action:** The anticancer effects are mediated through multiple pathways. These compounds are known to be potent inducers of apoptosis (programmed cell death) in cancer cells.[\[12\]](#) Furthermore, they can modulate inflammatory pathways by inhibiting the secretion of cytokines like Interleukin-6 (IL-6), which is often implicated in cancer progression.[\[12\]](#)



[Click to download full resolution via product page](#)

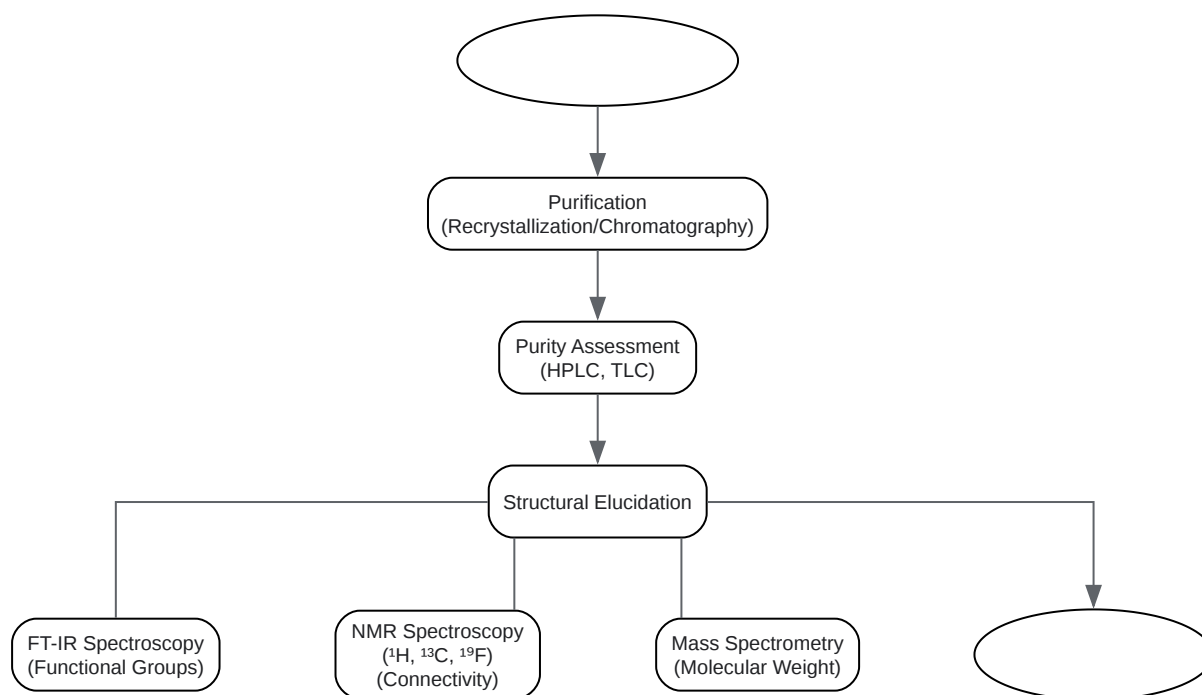
Caption: Dual mechanism of anticancer action.

## Organocatalysis

The ability of the thiourea moiety to form double hydrogen bonds allows it to act as an effective organocatalyst. The presence of the electron-withdrawing trifluoromethyl group enhances the hydrogen-bond donating capacity, making these compounds particularly effective in activating substrates and stabilizing transition states in a variety of organic reactions.[7][8]

## Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of synthesized **3-(Trifluoromethyl)phenylthiourea**. A standard workflow involves a combination of spectroscopic and chromatographic techniques.



[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

- <sup>1</sup>H and <sup>13</sup>C NMR: Will confirm the carbon-hydrogen framework and the successful incorporation of the aromatic and thiourea moieties.
- <sup>19</sup>F NMR: Is a definitive technique to confirm the presence and electronic environment of the trifluoromethyl group.
- FT-IR: Will show characteristic peaks for N-H stretching (around 3100-3400 cm<sup>-1</sup>) and the C=S thiocarbonyl stretch (around 1300-1400 cm<sup>-1</sup>).
- Mass Spectrometry: Will confirm the molecular weight of the compound (220.22 g/mol ).<sup>[4][5]</sup>

## Safety and Handling

**3-(Trifluoromethyl)phenylthiourea** is classified as harmful and an irritant.

- Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[4]
- Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.

## Conclusion

**3-(Trifluoromethyl)phenylthiourea** is a molecule of significant academic and industrial importance. Its robust synthesis, coupled with the advantageous properties imparted by the trifluoromethyl group, makes it a privileged scaffold in medicinal chemistry and a powerful tool in organocatalysis. The continued exploration of its derivatives promises to yield novel compounds with enhanced therapeutic efficacy and catalytic activity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Thiourea,N-[3-(trifluoromethyl)phenyl] | CAS#:1736-70-5 | Chemsrce [chemsrc.com]
2. parchem.com [parchem.com]
3. nbinno.com [nbinno.com]
4. 3-(Trifluoromethyl)phenylthiourea | C8H7F3N2S | CID 735844 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]
6. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 1060-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcchemicals.com]
7. researchgate.net [researchgate.net]



- 8. N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Trifluoromethyl)phenylthiourea chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159877#3-trifluoromethyl-phenylthiourea-chemical-properties-and-structure]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)